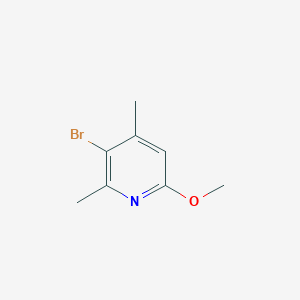
2-Acetylpyrimidine
Overview
Description
2-Acetylpyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-acetylpyrimidine, they do provide insights into related pyrimidine derivatives and their synthesis, structure, and properties. For instance, the synthesis of 2-amino-4,6-dimethyl pyrimidine involves guanidine nitrate, acetylacetone, and sodium carbonate, indicating the potential starting materials and conditions that might be relevant for synthesizing 2-acetylpyrimidine as well .
Synthesis Analysis
The synthesis of pyrimidine derivatives can vary based on the desired substitution pattern on the pyrimidine ring. For example, the synthesis of 3,4-dihydropyrimidine-2(1H)-thione, a related compound, was achieved by reacting 4-methylpent-3-en-2-one, 4-acetyl aniline, and potassium thiocyanate . Similarly, 2-amino-4,6-dimethyl pyrimidine was synthesized from guanidine nitrate, acetylacetone, and sodium carbonate . These methods suggest that the synthesis of 2-acetylpyrimidine could also involve condensation reactions with appropriate precursors and conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with nitrogen atoms at positions 1 and 3. The structure of the synthesized 3,4-dihydropyrimidine-2(1H)-thione was confirmed through spectroscopic methods and single crystal analysis, revealing a nonplanar ring in an envelope conformation . This indicates that 2-acetylpyrimidine would also have a planar aromatic ring system, with substituents affecting its conformation and overall geometry.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, often acting as ligands in coordination compounds. For instance, 2-acetylpyridine-aminoguanidine forms complexes with copper(II), where the ligand coordinates in a tridentate N3-coordination mode . This suggests that 2-acetylpyrimidine could also engage in coordination chemistry, potentially forming complexes with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure and substituents. The compound 3,4-dihydropyrimidine-2(1H)-thione displayed high chemical reactivity and softness, as determined by DFT studies . The antimicrobial activity of 2-acetylpyridine-aminoguanidine and its copper(II) complexes against bacterial and fungal strains was also reported . These findings imply that 2-acetylpyrimidine may exhibit similar reactivity and potential biological activity, which could be explored in further studies.
Scientific Research Applications
Synthesis and Biological Evaluation
2-Acetylpyrimidine derivatives have been extensively researched for their biological properties. For instance, 4-Mercapto-5-acetylpyrimidine has been used as a precursor for synthesizing various derivatives, including thieno[2,3-d]pyrimidine and pyrrolo[4,5-d]pyrimidine, which displayed promising antimicrobial activities (Sayed et al., 2008).
Biochemical Applications
In another study, pyrimidine-thiones derivatives were synthesized and showed inhibitory action against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA), suggesting potential applications in biochemical and pharmaceutical research (Taslimi et al., 2018).
Environmental and Wastewater Treatment
The degradation characteristics of acetylpyrimidine were studied in strains isolated from activated sludge in a pharmaceutical factory. This research has implications for environmental management and wastewater treatment, especially in pharmaceutical contexts (Lv Jian-bo, 2009).
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-acetylpyrimidine have been explored for the treatment of diseases like Parkinson's disease. For example, 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines were developed as selective adenosine hA2A receptor antagonists for treating Parkinson's (Zhang et al., 2008).
Anticancer Research
Certain ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid have been synthesized and characterized for their potential anticancer drug applications. These complexes have shown promising results in terms of antiproliferative activity (Pierroz et al., 2012).
Safety And Hazards
While specific safety and hazard information for 2-Acetylpyrimidine is not available in the search results, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using the compound in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1-pyrimidin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-7-3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZUXKZZYDALEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967970 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylpyrimidine | |
CAS RN |
53342-27-1 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrimidin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



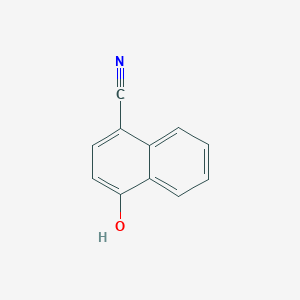
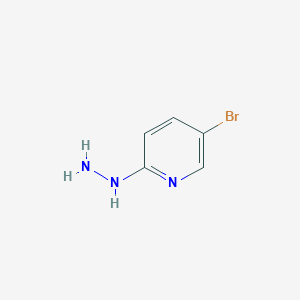

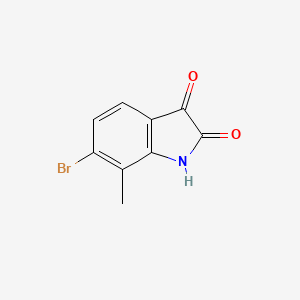
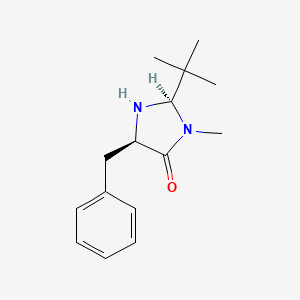
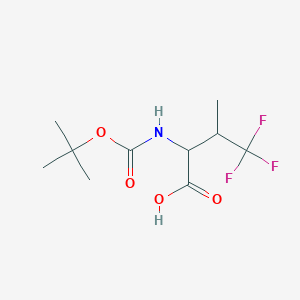
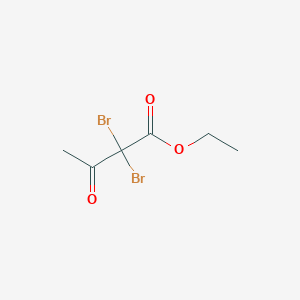
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)


